molecular formula C5H6N4S B6281876 3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile CAS No. 300686-01-5

3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile

Cat. No.: B6281876
CAS No.: 300686-01-5
M. Wt: 154.20 g/mol
InChI Key: XBDWCFOFPCHOME-UHFFFAOYSA-N
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Description

3-[(1,3,4-Thiadiazol-2-yl)amino]propanenitrile is an organic compound featuring a propanenitrile backbone substituted with a 1,3,4-thiadiazole ring via an amino linker. The thiadiazole moiety is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties, which enhance reactivity in nucleophilic substitution and cyclization reactions.

Properties

CAS No.

300686-01-5

Molecular Formula

C5H6N4S

Molecular Weight

154.20 g/mol

IUPAC Name

3-(1,3,4-thiadiazol-2-ylamino)propanenitrile

InChI

InChI=1S/C5H6N4S/c6-2-1-3-7-5-9-8-4-10-5/h4H,1,3H2,(H,7,9)

InChI Key

XBDWCFOFPCHOME-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)NCCC#N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate nitrile-containing reagents. One common method involves the reaction of 1,3,4-thiadiazole-2-amine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, and the mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3,4-Thiadiazol-2-yl)amino]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole scaffold is known for a wide range of biological activities:

  • Anticonvulsant Activity : Compounds featuring the 1,3,4-thiadiazole ring have demonstrated significant anticonvulsant properties. Studies have shown that derivatives can effectively inhibit seizures in various animal models. For instance, certain derivatives exhibited up to 90% protection against pentylenetetrazole-induced convulsions at doses around 100 mg/kg .
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial and fungal strains. Derivatives of 1,3,4-thiadiazole have been reported to possess higher activity than standard antibiotics against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Research indicates that certain thiadiazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by excessive inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile typically involves multi-step organic reactions. The structure-activity relationship studies indicate that modifications at specific positions on the thiadiazole ring can enhance biological activity.

ModificationEffect on Activity
Substitution at C-5 with alkyl or aryl groupsIncreased antimicrobial potency
Presence of electron-withdrawing groupsEnhanced anticonvulsant efficacy
Alkylation of the amine groupImproved solubility and bioavailability

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Anticonvulsant Efficacy : A study evaluated a series of substituted thiadiazoles for their anticonvulsant properties using MES and PTZ models. Compounds with specific substitutions showed up to 90% convulsion protection at optimal doses .
  • Antimicrobial Activity Assessment : In vitro studies demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) lower than those of standard antibiotics like streptomycin and fluconazole against various pathogens .

Mechanism of Action

The mechanism of action of 3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific application and target organism or cell type .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between 3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile and related compounds:

Compound Name Heterocycle Core Substituents/Functional Groups Potential Applications
This compound 1,3,4-Thiadiazole Amino linker, nitrile group Medicinal chemistry, agrochemicals
3-[5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile 1,3,4-Oxadiazole Thienyl group, thioxo moiety Materials science, ligand synthesis
2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile Benzothiazole Sulfanyl group, dimethylphenyl substituent Life sciences, enzyme inhibition
Key Observations:

Heterocycle Influence: The 1,3,4-thiadiazole core in the target compound offers higher electron deficiency compared to 1,3,4-oxadiazole (), which may increase reactivity in electrophilic substitutions.

Functional Group Effects :

  • The thioxo group in ’s oxadiazole derivative could improve metal coordination properties, making it suitable for catalytic or sensing applications.
  • The sulfanyl group in ’s compound may confer redox activity or disulfide bond formation capacity, absent in the nitrile-terminated target compound.

Reactivity and Stability

  • Nitrile Group : All three compounds feature a nitrile group, which is highly polar and reactive. However, its position (terminal vs. conjugated) varies, influencing stability. For example, the conjugated nitrile in ’s enenenitrile may exhibit reduced hydrolysis susceptibility compared to the terminal nitrile in the target compound.
  • Heterocycle Stability : Thiadiazoles are generally less stable under acidic conditions than benzothiazoles due to weaker aromatic stabilization .

Biological Activity

3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile is a compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 1,3,4-thiadiazole ring enhances the compound's potential as a therapeutic agent in various medical and agricultural applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C5H6N4SC_5H_6N_4S, with a molecular weight of approximately 154.19 g/mol. The compound features a propanenitrile group linked to a thiadiazole ring, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing this scaffold can inhibit the growth of various pathogens, including bacteria and fungi. For example:

  • A study demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through several mechanisms:

  • Induction of oxidative stress leading to cell death.
  • Inhibition of key signaling pathways involved in cancer cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

  • Protein Interaction : The compound may bind to specific proteins involved in cell signaling pathways, altering their function and leading to downstream effects such as apoptosis or cell cycle arrest.
  • Nucleic Acid Binding : There is evidence that it may interact with DNA or RNA, potentially inhibiting replication or transcription processes .

Study on Antimicrobial Activity

In a controlled study involving various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

This table illustrates the effectiveness of the compound against different pathogens, highlighting its potential as an antimicrobial agent.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)25
HeLa (cervical cancer)30

These results indicate promising anticancer activity that warrants further investigation.

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